1-(Bromomethyl)-2-fluoro-4-nitrobenzene

Description

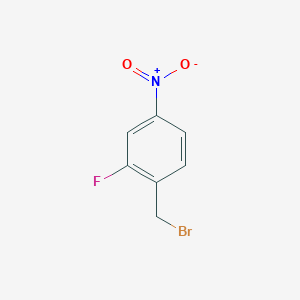

Structure

3D Structure

Properties

IUPAC Name |

1-(bromomethyl)-2-fluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-4-5-1-2-6(10(11)12)3-7(5)9/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQCQFRJJOQBRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127349-56-8 | |

| Record name | 1-(bromomethyl)-2-fluoro-4-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Section 1: Chemical Identity and Physicochemical Properties

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: A Keystone Building Block in Modern Drug Discovery

This guide offers a deep dive into the chemical properties, synthesis, reactivity, and applications of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene, a critical reagent for professionals in pharmaceutical research and development. We will explore the nuanced interplay of its functional groups that make it a valuable tool in constructing complex molecular architectures.

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a substituted aromatic compound whose utility is derived from its trifunctional nature. The bromomethyl group serves as a potent electrophile, the nitro group acts as a strong electron-withdrawing and activating group, and the fluorine atom modulates the electronic properties and provides a potential vector for further functionalization.

While the specific CAS Number for the 1-(Bromomethyl)-2-fluoro-4-nitrobenzene isomer is not prominently listed in major chemical databases, several isomers are well-documented and commercially available. For the purpose of this guide, we will discuss the properties and reactivity based on established chemical principles and data from closely related isomers, such as 1-(Bromomethyl)-4-fluoro-2-nitrobenzene (CAS 76437-44-0).[1] The principles governing its reactivity are largely translatable across these isomers.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | - |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | |

| Appearance | Expected to be a solid at room temperature | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)CBr)F)[O-] | - |

| InChI Key | (Varies by isomer) | - |

Section 2: Synthesis and Mechanistic Insights

The synthesis of substituted bromonitrobenzenes typically involves multi-step pathways starting from simpler aromatic precursors.[3] A plausible and logical synthetic route for 1-(Bromomethyl)-2-fluoro-4-nitrobenzene would likely begin with 2-fluoro-toluene. The rationale for this starting point is the commercial availability of the precursor and the directing effects of the substituents which can be leveraged to achieve the desired regiochemistry.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Detailed Experimental Protocol (Hypothetical)

Step 1: Nitration of 2-Fluoro-toluene

The methyl and fluoro groups are both ortho-, para-directing. Nitration will yield a mixture of isomers. The desired 1-fluoro-2-methyl-5-nitrobenzene is a likely major product, but separation from other isomers would be required.

-

Reaction Setup: To a stirred solution of concentrated sulfuric acid at 0°C, slowly add 2-fluoro-toluene.

-

Nitrating Agent Addition: A cooled mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10°C. The use of a nitrating mixture is crucial for generating the reactive nitronium ion (NO₂⁺) electrophile.

-

Reaction & Quenching: The reaction is stirred for several hours and monitored by TLC or GC-MS. Upon completion, the mixture is carefully poured onto crushed ice, causing the organic product to precipitate.[4]

-

Workup & Purification: The solid is filtered, washed with cold water until neutral, and dried. Purification is achieved via recrystallization or column chromatography to isolate the desired isomer.

Step 2: Benzylic Bromination

This step utilizes a free-radical chain reaction to selectively brominate the methyl group.

-

Reaction Setup: The purified 1-fluoro-2-methyl-5-nitrobenzene is dissolved in a non-polar solvent like carbon tetrachloride.

-

Reagent Addition: N-Bromosuccinimide (NBS) is added as the bromine source, along with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide. NBS is chosen as it provides a low, constant concentration of bromine, which favors substitution over addition.

-

Initiation & Propagation: The mixture is heated to reflux under a light source (e.g., a sunlamp) to initiate the reaction. The light facilitates the homolytic cleavage of the initiator, starting the radical chain process.

-

Workup & Purification: After completion, the reaction is cooled, and the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography to yield the final compound.

Section 3: Reactivity Profile and Synthetic Utility

The synthetic power of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene lies in the distinct reactivity of its functional groups.

-

Bromomethyl Group (-CH₂Br): This is a highly reactive benzylic halide. It readily undergoes nucleophilic substitution (Sₙ2) reactions with a wide range of nucleophiles (e.g., amines, thiols, alcohols, cyanides), making it an excellent handle for introducing the substituted benzyl moiety into a target molecule.

-

Aromatic Ring: The ring is significantly electron-deficient due to the powerful electron-withdrawing effects of the nitro group (-I, -M) and the fluorine atom (-I). This deactivation makes electrophilic aromatic substitution challenging.[5] However, it makes the ring highly susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the nitro group.[6][7] The fluorine atom, being a good leaving group in SₙAr, could potentially be displaced by a strong nucleophile under forcing conditions.

Caption: Key reactivity sites on 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Section 4: Application in Drug Discovery & Medicinal Chemistry

Halogenated and nitro-substituted aromatic compounds are foundational building blocks in medicinal chemistry.

-

Scaffold Elaboration: The primary use of this reagent is to install a 2-fluoro-4-nitrobenzyl group onto a core scaffold. This is typically achieved via an Sₙ2 reaction. The nitro group can then be readily reduced to an aniline, which serves as a versatile handle for a host of subsequent reactions, including amide bond formation, sulfonylation, or diazotization.

-

Modulation of Physicochemical Properties: The incorporation of fluorine is a common strategy in drug design to enhance metabolic stability, improve binding affinity (through favorable electrostatic interactions), and modulate pKa.[8]

-

Bioisosteric Replacement: The fluorinated phenyl ring can act as a bioisostere for other aromatic systems, allowing for fine-tuning of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

While specific drugs derived directly from this exact isomer are not readily identifiable, numerous patents and research articles describe the use of related isomers like 4-bromo-1-fluoro-2-nitrobenzene as key intermediates in the synthesis of potential therapeutics, including antibiotics and anti-cancer agents.

Section 5: Safety, Handling, and Storage

Danger: This compound and its isomers are classified as hazardous. They are harmful if swallowed and cause severe skin burns and eye damage.[1][9][10]

Table 2: GHS Hazard Information

| Hazard Class | Code | Description | Pictogram |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |

| Skin Corrosion | H314 | Causes severe skin burns and eye damage | GHS05 (Corrosion) |

Handling Protocol

-

Personal Protective Equipment (PPE): Always handle this chemical inside a certified chemical fume hood.[10] Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles or a face shield.[11]

-

Dispensing: As a solid, avoid creating dust. Use appropriate tools for transfer.

-

Spill Management: In case of a spill, evacuate the area. Use an absorbent material to contain the spill, and dispose of it as hazardous waste. Do not use combustible materials.

-

First Aid:

-

Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[10][12]

Conclusion

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. Its value is derived from the orthogonal reactivity of the benzylic bromide and the activated aromatic ring. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in the laboratory. This guide provides the foundational knowledge for researchers to harness the synthetic potential of this versatile reagent in the pursuit of novel therapeutic agents.

References

-

PubChem. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

LookChem. 1-bromomethyl-2-fluoro-4-methoxy-3-nitro-benzene. [Link]

-

Stack Exchange. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. [Link]

-

XD BIOCHEMS. 4-Bromo-1-fluoro-2-nitrobenzene: Widespread use of emerging compounds raises concerns. [Link]

-

PubChem. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. [Link]

-

PharmaCompass. 1-(Bromomethyl)-4-nitrobenzene. [Link]

-

LookChem. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3 Powder Competitive Price. [Link]

Sources

- 1. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 4-(bromomethyl)-1-fluoro-2-nitro- [cymitquimica.com]

- 3. 170098-98-3 | 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene, 5-Bromo-2-fluoro-4-methylnitrobenzene [fluoromart.com]

- 4. 1-broMo-5-fluoro-2-Methyl-4-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. echemi.com [echemi.com]

- 8. China Intermediates 5-Fluoro-4-Methyl-2-nitrophenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 9. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene | 454-15-9 [sigmaaldrich.com]

- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 11. cdhfinechemical.com [cdhfinechemical.com]

- 12. fishersci.com [fishersci.com]

A Technical Guide to 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: Synthesis, Characterization, and Application

Abstract

This technical guide provides a comprehensive overview of 1-(bromomethyl)-2-fluoro-4-nitrobenzene (CAS No. 127349-56-8), a versatile trifunctional reagent for advanced organic synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document details the compound's physicochemical properties, outlines a robust synthetic protocol, and explores its utility as a strategic building block. Emphasis is placed on the causality behind experimental choices, predictable characterization techniques, and safe handling protocols. The unique combination of a reactive benzyl bromide, an electron-deficient aromatic ring, and a strategically placed fluorine atom makes this compound a valuable intermediate for introducing complex pharmacophores in modern drug discovery.

Introduction

In the landscape of medicinal chemistry, the rational design of synthetic intermediates is paramount to the efficient construction of novel molecular entities. 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a prime example of such a scaffold, offering three distinct points of reactivity. The bromomethyl group serves as a potent electrophile for alkylating a wide range of nucleophiles. The nitro group strongly activates the benzene ring, rendering it susceptible to nucleophilic aromatic substitution (SNAr). Lastly, the fluorine atom, a bioisostere of hydrogen, is a well-established modulator of physicochemical properties in drug candidates, often enhancing metabolic stability, binding affinity, and membrane permeability.

This guide serves as a practical resource for scientists working with or considering the use of this compound. It moves beyond a simple recitation of facts to provide a field-proven perspective on its synthesis, analysis, and strategic deployment in research and development programs.

Physicochemical and Structural Properties

The fundamental properties of 1-(bromomethyl)-2-fluoro-4-nitrobenzene are summarized below. Accurate knowledge of these values is critical for reaction planning, stoichiometry calculations, and safety assessments.

| Property | Value | Source(s) |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | N/A |

| CAS Number | 127349-56-8 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])F)CBr | [1] |

| Appearance | Expected to be a solid at room temperature | N/A |

Synthesis and Purification Protocol

While a specific peer-reviewed synthesis for this exact isomer is not widely published, a reliable protocol can be designed based on well-established principles of free-radical bromination of benzylic positions. The logical precursor is 2-fluoro-4-nitrotoluene. The following protocol is a self-validating system, grounded in standard organic chemistry transformations.

Proposed Synthetic Pathway: Free-Radical Bromination

The most direct route involves the selective bromination of the methyl group of 2-fluoro-4-nitrotoluene. This reaction proceeds via a free-radical mechanism, which preferentially targets the benzylic position due to the resonance stabilization of the resulting benzyl radical. N-Bromosuccinimide (NBS) is the reagent of choice as it provides a low, steady concentration of bromine, minimizing competitive electrophilic aromatic bromination. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.

Caption: Proposed workflow for the synthesis of 1-(bromomethyl)-2-fluoro-4-nitrobenzene.

Step-by-Step Experimental Protocol

Disclaimer: This protocol should be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-fluoro-4-nitrotoluene (1.0 eq). Dissolve the starting material in a suitable anhydrous solvent such as carbon tetrachloride (CCl₄) or dichloromethane (CH₂Cl₂).

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05-1.1 eq) and a catalytic amount of a radical initiator such as AIBN (0.02-0.05 eq).

-

Reaction Execution: Heat the mixture to reflux. Initiation can be facilitated by shining a heat lamp on the reaction flask. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete when the denser NBS has been consumed and replaced by the less dense succinimide floating at the surface.

-

Workup - Quenching and Extraction: Cool the reaction mixture to room temperature. Filter off the solid succinimide byproduct and wash it with a small amount of the reaction solvent. Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine, followed by water and then brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically a solid. Purify further by recrystallization from a suitable solvent system, such as an ethyl acetate/hexanes mixture, to yield the final product.

Characterization and Quality Control

-

¹H NMR (Proton NMR):

-

Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.5-4.8 ppm. The strong deshielding effect of the adjacent bromine atom places this signal significantly downfield from a typical methyl group.

-

Aromatic Protons: Three protons are expected in the aromatic region (δ 7.5-8.5 ppm). Due to the fluorine and nitro substituents, they will appear as complex multiplets (doublets or doublets of doublets). The proton ortho to the nitro group will be the most deshielded and appear furthest downfield. ¹H-¹⁹F coupling will likely be observed.

-

-

¹³C NMR (Carbon NMR):

-

Benzylic Carbon (-CH₂Br): This signal is expected in the range of δ 30-35 ppm.

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the fluorine (C-F) will appear as a doublet with a large coupling constant (¹JCF ≈ 240-260 Hz). The carbons ortho and meta to the fluorine will also show smaller C-F couplings. The carbon attached to the nitro group (C-NO₂) will be significantly deshielded.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine. Two peaks of nearly equal intensity will be observed: one for the ⁷⁹Br isotope (M) and one for the ⁸¹Br isotope (M+2).

-

A prominent fragment ion would be the loss of the bromine atom ([M-Br]⁺), resulting in the formation of the 2-fluoro-4-nitrobenzyl cation.

-

-

Infrared (IR) Spectroscopy:

-

Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

-

A C-Br stretching frequency will be present in the fingerprint region, typically around 600-700 cm⁻¹.

-

C-F stretching vibrations will be observed in the 1250-1000 cm⁻¹ range.

-

Applications in Medicinal Chemistry and Drug Development

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a trifunctional synthon, making it a powerful tool for building molecular complexity. Its primary utility lies in its role as a bifunctional electrophile.

Sequential Electrophilic Reactions

The two electrophilic sites—the benzylic carbon and the aromatic carbon ortho to the nitro group—have different reactivities, allowing for sequential functionalization.

-

Alkylation via the Benzyl Bromide: The bromomethyl group readily reacts with O-, N-, and S-nucleophiles (e.g., phenols, amines, thiols) in standard SN2 reactions to form ethers, amines, and thioethers, respectively. This is typically the first transformation performed.

-

Nucleophilic Aromatic Substitution (SNAr): The nitro group strongly activates the aromatic ring, facilitating the displacement of the fluorine atom by strong nucleophiles. This reaction allows for the formation of a C-O, C-N, or C-S bond at the C2 position.

This one-two functionalization capacity allows researchers to rapidly assemble diverse libraries of compounds from a single, advanced intermediate.

Caption: Strategic functionalization pathway using 1-(bromomethyl)-2-fluoro-4-nitrobenzene.

Safety, Handling, and Storage

Disclaimer: This compound should be handled only by qualified professionals familiar with its potential hazards. A full Safety Data Sheet (SDS) from the supplier should be consulted before use.

Based on data for closely related isomers, 1-(bromomethyl)-2-fluoro-4-nitrobenzene is expected to be a hazardous substance.[2][3]

-

Hazard Classification (Predicted):

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Eye Protection: Use chemical safety goggles and a face shield.

-

Skin and Body Protection: Wear a lab coat and ensure full body coverage.

-

-

Handling and Storage:

-

Use in a well-ventilated chemical fume hood.

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials such as strong bases and oxidizing agents.

-

-

First Aid Measures:

-

Skin Contact: Immediately remove contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Conclusion

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a high-value synthetic intermediate with significant potential for applications in drug discovery and materials science. Its well-defined points of reactivity allow for controlled, sequential modifications, providing a reliable pathway to complex molecular architectures. While the scarcity of public data for this specific isomer requires careful validation by researchers, the established chemical principles outlined in this guide provide a solid framework for its synthesis, characterization, and strategic application. By understanding the causality behind the reaction mechanisms and adhering to strict safety protocols, scientists can effectively leverage this versatile building block to accelerate their research programs.

References

-

LookChem. 1-bromomethyl-2-fluoro-4-methoxy-3-nitro-benzene | 931414-07-2. Available at: [Link]

-

PubChem. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379. Available at: [Link]

-

PubChem. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene - Hazard Information. Available at: [Link]

-

ResearchGate. p-Nitrotoluene Bromination Using Barium Fluorobromate Ba(BrF4)2. Available at: [Link]

-

Organic Syntheses. p-NITROBENZYL BROMIDE. Available at: [Link]

-

SciSpace. A note on the bromination of p-nitrotoluene (1946). Available at: [Link]

-

PubChem. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | C7H5BrFNO2 | CID 10561643. Available at: [Link]

Sources

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a trifunctionalized aromatic compound that serves as a highly valuable intermediate in organic synthesis. Its utility is derived from the unique and orthogonal reactivity of its three distinct functional groups: a bromomethyl group, a fluorine atom, and a nitro group. The bromomethyl moiety acts as a potent electrophile for alkylation reactions, the fluorine atom is activated for nucleophilic aromatic substitution (SNAr), and the nitro group can be readily reduced to an amine, opening pathways to a vast array of heterocyclic structures. This guide provides a comprehensive overview of its structure, properties, synthesis, reactivity, and applications, with a particular focus on its role in the development of pharmaceutically relevant molecules.

Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for its successful application in any experimental setting. 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is registered under CAS Number 127349-56-8[1].

Structure and Nomenclature

The systematic IUPAC name for this compound is 1-(bromomethyl)-2-fluoro-4-nitrobenzene[1]. It possesses a molecular formula of C₇H₅BrFNO₂ and a molecular weight of approximately 234.02 g/mol [2][3].

Caption: Chemical structure of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Physicochemical Data Summary

The following table summarizes key computed and experimental properties, which are crucial for planning reactions, purification, and storage.

| Property | Value | Source |

| CAS Number | 127349-56-8 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [2][3] |

| Molecular Weight | 234.02 g/mol | [2][3] |

| Physical Form | Solid (predicted/typical for similar compounds) | [4] |

| Melting Point | 74-76 °C (for isomer 454-15-9) | [5][6] |

| InChIKey | NBRNHHKYVFAXCZ-UHFFFAOYSA-N (for isomer 76437-44-0) | [3] |

| SMILES | C1=CC(=C(C=C1F)[O-])CBr (for isomer 76437-44-0) | [3] |

Note: Some physical data, like melting point, are listed for closely related isomers due to limited public data on CAS 127349-56-8. These values should be considered indicative.

Synthesis and Mechanistic Rationale

The synthesis of 1-(bromomethyl)-2-fluoro-4-nitrobenzene typically originates from 2-fluoro-4-nitrotoluene. The key transformation is a selective free-radical bromination of the benzylic methyl group.

Standard Synthesis Protocol: Free-Radical Bromination

The conversion of the methyl group to a bromomethyl group is efficiently achieved using N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under photolytic or thermal conditions.

Causality of Reagent Choice:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice for benzylic bromination because it provides a low, constant concentration of bromine (Br₂) in the reaction mixture. This is critical for selectivity, as high concentrations of Br₂ could lead to electrophilic aromatic substitution on the electron-rich ring (though deactivated here) rather than the desired free-radical substitution at the benzylic position.

-

Radical Initiator (AIBN): AIBN initiates the reaction by decomposing upon heating to form nitrogen gas and two cyanoisopropyl radicals. These radicals then abstract a hydrogen atom from HBr (formed in situ) to generate the bromine radical (Br•) which propagates the chain reaction.

-

Solvent (e.g., CCl₄, Acetonitrile): An inert solvent that can facilitate the reaction without participating in it is required. Carbon tetrachloride is a classic choice, though less favored now due to toxicity.

Caption: Generalized workflow for the synthesis of the target compound.

Chemical Reactivity and Synthetic Utility

The synthetic power of 1-(bromomethyl)-2-fluoro-4-nitrobenzene lies in the differential reactivity of its functional groups, allowing for sequential and controlled modifications.

Reactions at the Bromomethyl Group (Alkylation)

The C-Br bond in the benzylic position is highly polarized and susceptible to nucleophilic attack. This makes the compound an excellent alkylating agent for a wide range of nucleophiles.

-

Mechanism: These reactions typically proceed via an Sₙ2 mechanism, involving a backside attack by the nucleophile on the electrophilic benzylic carbon, leading to the displacement of the bromide leaving group.

-

Common Nucleophiles: Alcohols (O-alkylation), amines (N-alkylation), thiols (S-alkylation), and carbanions (C-C bond formation).

Experimental Protocol: N-Alkylation of an Amine

-

Dissolve the primary or secondary amine (1.0 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine, 1.5 eq) in a suitable aprotic solvent (e.g., Acetonitrile) in a round-bottom flask.

-

Add a solution of 1-(bromomethyl)-2-fluoro-4-nitrobenzene (1.1 eq) in the same solvent dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The fluorine atom at the C2 position is significantly activated towards nucleophilic attack due to the strong electron-withdrawing effect of the nitro group in the para position. The ortho-fluoro arrangement further enhances this effect.

-

Mechanism: The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the carbon bearing the fluorine, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the second step, the fluoride ion is eliminated, restoring the aromaticity of the ring.

-

Reactivity of Halogens: In SNAr reactions, the reactivity order is typically F > Cl > Br > I. This is because the highly electronegative fluorine atom polarizes the C-F bond, making the carbon more electrophilic and stabilizing the intermediate Meisenheimer complex. This contrasts with Sₙ1/Sₙ2 reactions where iodide is the best leaving group.

Caption: Simplified schematic of the SNAr addition-elimination mechanism.

Applications in Drug Discovery and Medicinal Chemistry

This reagent is a quintessential building block for constructing complex molecular scaffolds found in many therapeutic agents. Its trifunctional nature allows for the rapid generation of molecular diversity.

-

Kinase Inhibitors: Many fluorinated nitroaromatic compounds are precursors to heterocyclic cores like pyrazolopyridines and pyrazolopyrimidines.[7] These scaffolds are known as "privileged structures" because they can effectively mimic the adenine core of ATP and bind to the hinge region of protein kinases, which are often dysregulated in cancers.[7] The synthesis often involves an initial SNAr reaction to introduce a key pharmacophoric element, followed by reduction of the nitro group and subsequent cyclization.

-

Hypoxia Imaging Agents: The nitroaromatic motif is central to the design of hypoxia-selective agents.[8] Under low-oxygen conditions found in solid tumors, the nitro group can be bioreduced to form reactive intermediates that bind to cellular macromolecules, allowing for imaging or therapeutic intervention.[8]

-

Antibacterial and Antiprotozoal Agents: The nitroimidazole scaffold, a related structure, has a long history in medicine, giving rise to drugs like metronidazole.[8] The principles of reductive activation are similar, making nitroaromatic compounds like 1-(bromomethyl)-2-fluoro-4-nitrobenzene valuable starting points for novel anti-infective agents.

Safety, Handling, and Storage

Due to its functional groups, 1-(bromomethyl)-2-fluoro-4-nitrobenzene and its isomers are classified as hazardous materials and must be handled with appropriate precautions.

Hazard Identification

Based on data for closely related isomers, this compound is expected to be:

-

Corrosive: Causes severe skin burns and eye damage (H314).[3][9][10]

-

Lachrymatory: Irritating to the eyes, causing tearing.[11]

GHS Hazard Pictograms (Anticipated):

-

Corrosion (GHS05)

-

Exclamation Mark (GHS07)

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety goggles with a face shield.

-

Handling: Avoid creating dust. Use spark-proof tools. Prevent contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling.[11]

-

Spill Response: In case of a spill, evacuate the area. Wearing full PPE, cover the spill with an inert absorbent material (e.g., vermiculite), and collect it into a sealed container for hazardous waste disposal.[11][12]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[11]

-

Keep away from incompatible materials such as strong oxidizing agents and strong bases.[11][12]

Conclusion

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a powerful and versatile synthetic intermediate. The strategic arrangement of its functional groups provides chemists with a platform for executing a variety of transformations, including alkylations, nucleophilic aromatic substitutions, and reductions. Its proven utility in the synthesis of complex, biologically active molecules, particularly in the fields of oncology and infectious diseases, ensures its continued importance for researchers and drug development professionals. A thorough understanding of its reactivity, combined with strict adherence to safety protocols, is essential for harnessing its full synthetic potential.

References

-

PubChem. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. [Link]

-

LookChem. 1-bromomethyl-2-fluoro-4-methoxy-3-nitro-benzene. [Link]

-

PubChem. 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. [Link]

-

NIST. Benzene, 1-(bromomethyl)-4-nitro-. [Link]

-

PubChem. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. [Link]

-

Loba Chemie. 1-FLUORO-4-NITROBENZENE. [Link]

-

Alfa Aesar. Safety Data Sheet for 1-Fluoro-4-nitrobenzene. [Link]

-

ChemicalSafety. Chemical Label for 2-(bromomethyl)-1-fluoro-4-nitrobenzene. [Link]

-

ChemBeq. Exploring 1-Bromo-2-Fluoro-4-Nitrobenzene: Properties and Applications. [Link]

-

ChemSrc. 1-BROMO-4-FLUORO-2-NITROBENZENE 446-09-3. [Link]

-

Organic Syntheses. m-BROMONITROBENZENE. [Link]

-

Chemistry Stack Exchange. What is the product of the reaction of 2-bromo-1-fluoro-4-nitrobenzene with sodium methanethiolate?. [Link]

-

PubMed Central. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. [Link]

Sources

- 1. 1-(Bromomethyl)-2-Fluoro-4-Nitrobenzene | 127349-56-8 | FB85001 [biosynth.com]

- 2. 4-Fluoro-2-nitrobenzyl bromide 76437-44-0 [sigmaaldrich.com]

- 3. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzene, 4-(bromomethyl)-1-fluoro-2-nitro- [cymitquimica.com]

- 5. 454-15-9 CAS MSDS (2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. 2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE CAS#: 454-15-9 [amp.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. chemical-label.com [chemical-label.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Physical Properties of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

This document serves as an in-depth technical guide on the core physical and chemical characteristics of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene. As a key intermediate in various synthetic pathways, a thorough understanding of its properties is paramount for its effective and safe utilization in research and development. This guide moves beyond a simple data sheet, providing procedural context and the scientific rationale behind the determination of these properties.

Compound Identification and Physicochemical Profile

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a trifunctionalized benzene derivative. The presence of a reactive bromomethyl group, an electron-withdrawing nitro group, and a fluorine atom makes it a versatile building block in medicinal chemistry and materials science.

A summary of its key physical and chemical properties is presented below. It is important to note that slight variations in data may exist across different suppliers and isomeric forms. The data presented here is a consolidation from multiple sources for the most likely corresponding isomers.

| Property | Value | Source(s) |

| CAS Number | 127349-56-8 | |

| Alternate CAS | 454-15-9 | [1][2] |

| Molecular Formula | C₇H₅BrFNO₂ | |

| Molecular Weight | 234.02 g/mol | [3] |

| Appearance | White to off-white solid | [1][2] |

| Melting Point | 74-76 °C | [1][2] |

| Boiling Point | 303.4 ± 27.0 °C (Predicted) | [1][2] |

| Density | 1.733 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][2] |

Experimental Determination of Physical Properties

The accurate determination of physical properties is fundamental to confirming the identity and purity of a chemical substance. The following sections detail standard, field-proven protocols for key physical measurements.

Melting Point Determination

The melting point is a critical indicator of a solid compound's purity. A pure crystalline solid typically exhibits a sharp melting range of 0.5-1.0°C. Impurities depress and broaden this range[4]. The capillary method using a digital melting point apparatus is the standard for accurate determination[5].

Methodology: Capillary Melting Point Determination

-

Sample Preparation: Ensure the sample is completely dry, as residual solvent can act as an impurity[6]. Finely crush the solid into a powder to ensure uniform packing and heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap it gently on a hard surface or drop it through a long glass tube to pack the solid tightly into the sealed end[4][6]. The packed sample height should be 1-2 mm[7].

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus[6].

-

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20°C/min) to find an approximate range[4]. Allow the apparatus to cool at least 20-30°C below this approximate value before proceeding[6].

-

Accurate Determination: Set the starting temperature to about 15-20°C below the expected melting point. Set a slow heating ramp rate of 1-2°C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer[4].

-

Data Recording: Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the last solid crystal turns into a transparent liquid (the end of the range)[6].

Causality Insight: A slow heating rate is crucial for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the sample can absorb the heat, leading to a temperature reading that is higher than the actual melting temperature of the sample[7].

Boiling Point Determination (Microscale)

While 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a solid at room temperature, determining the boiling point of related liquid analogues or reaction products often requires microscale techniques to conserve material. The Thiele tube or a modern melting point apparatus can be adapted for this purpose[8][9].

Methodology: Micro-Capillary Boiling Point

-

Apparatus Assembly: Add approximately 0.2-0.5 mL of the liquid sample to a small test tube or a melting point capillary tube[9][10].

-

Bell Capillary Insertion: Create a "Bell" capillary by sealing one end of a smaller capillary tube. Place this Bell capillary into the sample tube with its open end down. The trapped air pocket will serve as a nucleation site for boiling, preventing bumping and ensuring a smooth bubble stream[8].

-

Heating: Place the assembly in a heating apparatus (e.g., Mel-Temp or Thiele tube)[9].

-

Observation: Heat the sample. Initially, a slow stream of bubbles will emerge from the Bell capillary as the trapped air expands. Increase the heating rate until a continuous, rapid stream of bubbles is observed; this indicates the liquid is boiling vigorously[8][9].

-

Data Recording: Turn off the heat and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid begins to be drawn back into the Bell capillary[9]. This moment signifies that the external atmospheric pressure has just overcome the vapor pressure of the liquid.

Causality Insight: The boiling point is defined as the temperature where the vapor pressure of the liquid equals the surrounding atmospheric pressure[10]. The micro-capillary method precisely identifies this equilibrium point by observing the cessation of vapor outflow (the bubble stream) and the beginning of liquid inflow into the inverted capillary.

Qualitative Solubility Assessment

Solubility tests provide valuable information about a compound's polarity and the presence of acidic or basic functional groups[11]. A hierarchical approach using solvents of varying polarity and pH is employed.

Methodology: Sequential Solubility Testing

-

Setup: Place approximately 0.1 g of the solid into a small test tube[11].

-

Solvent Addition: Add 3 mL of the chosen solvent in portions, shaking vigorously after each addition[11]. Observe and record whether the compound is soluble (dissolves completely), partially soluble, or insoluble[12].

-

Test Sequence: Perform the solubility tests in the following order, stopping when a positive result is obtained: a. Water (H₂O): Tests for low molecular weight, polar compounds. b. 5% Sodium Hydroxide (NaOH): Tests for acidic functional groups (e.g., phenols, carboxylic acids) that are deprotonated to form soluble salts[13]. c. 5% Sodium Bicarbonate (NaHCO₃): Differentiates strong acids (like carboxylic acids), which are soluble, from weak acids (like most phenols), which are not[13]. d. 5% Hydrochloric Acid (HCl): Tests for basic functional groups (e.g., amines) that are protonated to form soluble ammonium salts[11][13]. e. Concentrated Sulfuric Acid (H₂SO₄): Tests for compounds with neutral functional groups containing heteroatoms (e.g., ethers, ketones, alkenes) which can be protonated by the strong acid[11].

Expected Result for 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: Given its structure (a non-ionizable, relatively large organic molecule), it is expected to be insoluble in water, 5% NaOH, 5% NaHCO₃, and 5% HCl. It may show solubility or reaction (decomposition) in concentrated H₂SO₄. It is likely soluble in common organic solvents like ether, dichloromethane, or ethyl acetate.

Chemical Reactivity and Stability

The reactivity of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is dictated by its three key functional groups:

-

Bromomethyl Group: This is a benzylic bromide, making the compound a potent alkylating agent. The benzylic carbon is highly susceptible to nucleophilic substitution reactions (via Sₙ1 or Sₙ2 pathways), readily reacting with a wide range of nucleophiles[14][15][16][17].

-

Aromatic Ring: The strong electron-withdrawing effects of the nitro and fluoro groups deactivate the benzene ring towards electrophilic aromatic substitution. Conversely, these groups activate the ring for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group.

-

Fluoro Group: The C-F bond is the strongest carbon-halogen bond. It is generally unreactive under standard nucleophilic substitution conditions but can be activated by strong hydrogen bond donors or certain Lewis acids[18].

The compound should be stored away from strong bases and oxidizing agents to prevent degradation[19].

Safety, Handling, and Storage

Due to its chemical nature, 1-(Bromomethyl)-2-fluoro-4-nitrobenzene must be handled with appropriate caution.

-

Hazards: The compound is classified as corrosive and is harmful if swallowed[3][20]. It causes severe skin burns and eye damage[3][20][21].

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield when handling the solid or its solutions[22][23]. A lab coat is mandatory to prevent skin contact[23].

-

Handling: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors[19][24]. Ensure eyewash stations and safety showers are readily accessible[19]. Avoid creating dust[24].

-

Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[1][2][19].

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains[22][24].

References

-

Chemistry LibreTexts. (2025, August 20). 4.3: Melting Point Determination Procedure. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

Chemtips. (2013, July 22). How to Determine Boiling Points on the Microscale. Retrieved from [Link]

-

Westlab Canada. (2023, May 8). Measuring the Melting Point. Retrieved from [Link]

-

Chemconnections. (n.d.). Boiling Point Determination. Retrieved from [Link]

-

University of Missouri-St. Louis. (n.d.). Experiment 1 - Melting Points. Retrieved from [Link]

-

IUST. (2024, September 24). Solubility test for Organic Compounds. Retrieved from [Link]

-

Tikrit University. (2021, September 19). experiment (1) determination of melting points. Retrieved from [Link]

-

Mayo, D. W., Pike, R. M., Butcher, S. S., & Meredith, M. L. (n.d.). Microscale organic laboratory: III: A simple procedure for carrying out ultra-micro boiling point determinations. Journal of Chemical Education. Retrieved from [Link]

-

FM-Chemicals. (n.d.). 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene. Retrieved from [Link]

-

University of Calgary. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Scribd. (n.d.). Chem032 - Simple Distillation and Boiling Point Determination. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. Retrieved from [Link]

-

Grossmont College. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

LookChem. (n.d.). 1-bromomethyl-2-fluoro-4-methoxy-3-nitro-benzene. Retrieved from [Link]

-

Loba Chemie. (2016, August 22). 1-FLUORO-4-NITROBENZENE FOR SYNTHESIS MSDS. Retrieved from [Link]

-

Alfa Aesar. (2014, November 10). SAFETY DATA SHEET. Retrieved from [Link]

-

SALTISE. (2021, March 22). Organic Chemistry: Introduction to Solubility. Retrieved from [Link]

-

PubMed Central. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

MDPI. (2019, August 18). The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2018, January 9). Stereochemical outcomes of C–F activation reactions of benzyl fluoride. Retrieved from [Link]

-

RSC Publishing. (n.d.). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

RSC Advances. (2024, June 13). Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. Retrieved from [Link]

-

Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

-

Chemsrc. (n.d.). 1-Fluoro-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1-FLUORO-4-NITROBENZENE. Retrieved from [Link]

Sources

- 1. 2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE CAS#: 454-15-9 [amp.chemicalbook.com]

- 2. 454-15-9 CAS MSDS (2-BROMOMETHYL-1-FLUORO-4-NITROBENZENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chemtips.wordpress.com [chemtips.wordpress.com]

- 9. chemconnections.org [chemconnections.org]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. saltise.ca [saltise.ca]

- 13. scribd.com [scribd.com]

- 14. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Nucleophilic fluorine substitution reaction of α-carbonyl benzyl bromide, phenylthiofluoroalkyl bromide, and 2-bromo-2-phenoxyacetonitrile - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 17. nagasaki-u.repo.nii.ac.jp [nagasaki-u.repo.nii.ac.jp]

- 18. files.core.ac.uk [files.core.ac.uk]

- 19. assets.thermofisher.cn [assets.thermofisher.cn]

- 20. 4-氟-2-硝基溴苄 | Sigma-Aldrich [sigmaaldrich.com]

- 21. 2-(Bromomethyl)-4-fluoro-1-nitrobenzene | C7H5BrFNO2 | CID 10561643 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. fishersci.com [fishersci.com]

- 24. cdnisotopes.com [cdnisotopes.com]

1-(Bromomethyl)-2-fluoro-4-nitrobenzene chemical properties

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: Properties, Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene (CAS No. 127349-56-8), a key chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its core chemical properties, predictable spectroscopic signatures, a plausible synthetic route, its reactivity profile, and its role as a versatile building block in medicinal chemistry.

Physicochemical and Structural Properties

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a trifunctionalized aromatic compound. The unique arrangement of a reactive benzylic bromide, an electron-withdrawing nitro group, and a fluorine atom makes it a valuable reagent in complex organic synthesis. The fluorine and nitro groups significantly influence the reactivity of the aromatic ring and the adjacent bromomethyl group, providing a handle for diverse chemical transformations.

| Property | Value | Source |

| IUPAC Name | 1-(Bromomethyl)-2-fluoro-4-nitrobenzene | N/A |

| CAS Number | 127349-56-8 | [1] |

| Molecular Formula | C₇H₅BrFNO₂ | [1] |

| Molecular Weight | 234.02 g/mol | [1] |

| Canonical SMILES | C1=CC(=C(C=C1[O-])F)CBr | [1] |

| InChIKey | Not readily available | N/A |

| Appearance | Predicted to be a solid at room temperature | Inferred from isomers |

| Melting/Boiling Point | Experimental data not readily available | N/A |

Spectroscopic Analysis (Predicted)

While experimental spectra for 1-(Bromomethyl)-2-fluoro-4-nitrobenzene are not widely published, its structure allows for a confident prediction of its key spectroscopic features. This theoretical analysis is crucial for reaction monitoring and quality control during its synthesis and subsequent use.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the three aromatic protons.

-

Benzylic Protons (-CH₂Br): A singlet is expected around δ 4.6-4.8 ppm . Benzylic protons adjacent to electron-withdrawing groups are typically deshielded into this region.

-

Aromatic Protons: The three protons on the aromatic ring will exhibit complex splitting patterns due to both H-H and H-F coupling.

-

H-3: This proton is ortho to the nitro group and meta to the bromomethyl group. It will likely appear as a doublet of doublets around δ 8.3-8.5 ppm .

-

H-5: This proton is ortho to the fluorine and meta to the nitro group. It is expected to be a doublet of doublets around δ 8.1-8.3 ppm .

-

H-6: This proton is ortho to the bromomethyl group and meta to the fluorine. It will likely appear as a doublet of doublets around δ 7.7-7.9 ppm .

-

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show seven distinct signals. The presence of fluorine will cause characteristic C-F coupling.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Rationale |

| -CH₂Br | 30-33 | ~2-5 (²JCF) | Typical for a benzylic bromide. |

| C-F | 160-164 | ~240-250 (¹JCF) | Large one-bond coupling is characteristic. |

| C-NO₂ | 147-150 | ~8-10 (³JCF) | Deshielded by the nitro group. |

| C-CH₂Br | 135-138 | ~4-6 (³JCF) | Quaternary carbon attached to the side chain. |

| C-H (ortho to NO₂) | 128-131 | ~8-10 (²JCF) | Influenced by the adjacent nitro group. |

| C-H (ortho to F) | 124-127 | ~20-25 (²JCF) | Significant two-bond coupling to fluorine. |

| C-H (ortho to CH₂Br) | 115-118 | ~4-6 (⁴JCF) | Shielded relative to other aromatic carbons. |

Predicted IR and Mass Spectra

-

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the nitro group (asymmetric and symmetric stretches at ~1530 cm⁻¹ and ~1350 cm⁻¹, respectively), C-F stretch (~1200-1250 cm⁻¹), C-Br stretch (~600-700 cm⁻¹), and aromatic C-H stretches (~3000-3100 cm⁻¹).

-

Mass Spectrometry (EI): The mass spectrum should show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br). Key fragmentation pathways would include the loss of the bromine radical (•Br) to form the stable benzyl cation, and the loss of the nitro group (•NO₂).

Synthesis and Mechanism

A highly plausible and efficient method for the synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is the radical bromination of the corresponding toluene derivative, 2-fluoro-1-methyl-4-nitrobenzene. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Proposed Synthesis Protocol:

-

Reaction Setup: To a solution of 2-fluoro-1-methyl-4-nitrobenzene (1.0 eq) in a non-polar solvent such as carbon tetrachloride (CCl₄) or acetonitrile, add N-Bromosuccinimide (NBS, 1.1 eq).

-

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO) (0.02-0.05 eq). The choice of initiator is critical; AIBN is often preferred for its more predictable decomposition kinetics.

-

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCl₄) under an inert atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a standard incandescent light bulb to facilitate the homolytic cleavage of the initiator and bromine source.

-

Monitoring: Monitor the reaction progress by TLC or GC-MS. A key indicator of reaction completion is the consumption of the starting material and the disappearance of solid NBS (which is denser than CCl₄) and the appearance of succinimide (which is less dense and will float).[2][3]

-

Workup: Once the reaction is complete, cool the mixture to room temperature and filter off the succinimide byproduct.

-

Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Synthesis Workflow Diagram

Caption: Proposed workflow for the synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Chemical Reactivity and Applications in Drug Discovery

The utility of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene stems from its nature as a bifunctional electrophile. The bromomethyl group is a potent alkylating agent, while the fluoronitro-substituted aromatic ring is activated for nucleophilic aromatic substitution (SₙAr).

Reactivity as an Alkylating Agent

The C-Br bond in the benzylic position is polarized and weakened by the adjacent aromatic ring, making it an excellent leaving group in nucleophilic substitution (Sₙ2) reactions. This allows for the facile introduction of the 2-fluoro-4-nitrobenzyl moiety onto various nucleophiles.

A specific application of this reactivity is found in the synthesis of GPR35 modulators.[4] In a documented procedure, 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is reacted with an alcohol, such as cyclopropylmethanol, to form an ether linkage.[4] This reaction proceeds via a classic Sₙ2 mechanism where the oxygen of the alcohol attacks the benzylic carbon, displacing the bromide ion.

Caption: General Sₙ2 reactivity of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene with nucleophiles.

Significance in Medicinal Chemistry

The incorporation of fluorine and nitro groups into drug candidates is a well-established strategy in medicinal chemistry.

-

Fluorine: The presence of a fluorine atom can significantly enhance a drug's metabolic stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.[5] It can also increase binding affinity to target proteins and improve pharmacokinetic properties like lipophilicity, which aids in crossing biological membranes.[6]

-

Nitro Group: While often used as a synthetic handle that can be reduced to an amine, the nitro group itself is a feature in several approved drugs, acting as a bioisostere or a key pharmacophoric element.[7]

The title compound serves as a valuable building block for introducing the 2-fluoro-4-nitrobenzyl scaffold, which can be further elaborated. For instance, the nitro group can be readily reduced to an amine, providing a new site for diversification through amide bond formation, reductive amination, or diazotization reactions.

Safety and Handling

-

GHS Hazard Classification (Inferred):

-

Skin Corrosion/Irritation (Category 1B/1C): H314 - Causes severe skin burns and eye damage.[8] Benzylic bromides are potent lachrymators and are highly irritating and corrosive to skin, eyes, and mucous membranes.

-

Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[8]

-

Acute Toxicity, Inhalation: May be harmful or toxic if inhaled.

-

Respiratory Sensitization: May cause respiratory irritation.

-

-

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles and a face shield.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

-

Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as hazardous chemical waste. All waste materials should be disposed of in accordance with local, state, and federal regulations.

-

Disclaimer: The safety information provided is based on data for structurally similar compounds and should be used as a guideline. A thorough risk assessment should be conducted before handling this chemical.

References

- LookChem. (n.d.). 1-bromomethyl-2-fluoro-4-methoxy-3-nitro-benzene. Retrieved from [Link]

- PubChem. (n.d.). 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. Retrieved from [Link]

- Google Patents. (n.d.). WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators.

- The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

- NIST. (n.d.). Benzene, 1-(bromomethyl)-4-nitro-. Retrieved from [Link]

- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR. Retrieved from [Link]

- NIST. (n.d.). Benzene, 1-fluoro-2-methyl-4-nitro-. Retrieved from [Link]

- Anexil. (n.d.). Chemical label 2-(bromomethyl)-1-fluoro-4-nitrobenzene. Retrieved from [Link]

- Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Future Journal of Pharmaceutical Sciences, 9(1), 32. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Fluoro-4-nitro-benzene - Optional[13C NMR]. Retrieved from [Link]

- Fisher Scientific. (n.d.). 1-Fluoro-4-nitrobenzene, 99% - SAFETY DATA SHEET. Retrieved from [Link]

- NIH. (n.d.). Synthesis of Zeolitic Imidazolate Framework-8 Using Glycerol Carbonate. Retrieved from [Link]

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

- PubChem. (n.d.). 2-(Bromomethyl)-4-fluoro-1-nitrobenzene. Retrieved from [Link]

- SpectraBase. (n.d.). 1-Bromo-2-fluoro-benzene - Optional[13C NMR]. Retrieved from [Link]

- ResearchGate. (n.d.). Significance of Fluorine in Medicinal Chemistry: A Review. Retrieved from [Link]

- MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Succinimide for synthesis 123-56-8 [sigmaaldrich.com]

- 3. Succinimide for synthesis 123-56-8 [sigmaaldrich.com]

- 4. WO2024184650A1 - Bicyclic heteroaryl compounds for use as gpr35 modulators. - Google Patents [patents.google.com]

- 5. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ajrconline.org [ajrconline.org]

- 7. mdpi.com [mdpi.com]

- 8. 1-(Bromomethyl)-4-fluoro-2-nitrobenzene | C7H5BrFNO2 | CID 12761379 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Spectroscopic Deep Dive: Elucidating the Structure of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural characterization of novel chemical entities is paramount. 1-(Bromomethyl)-2-fluoro-4-nitrobenzene, a substituted aromatic compound, presents a compelling case study for the application of modern spectroscopic techniques. Its unique combination of a reactive bromomethyl group, an electron-withdrawing nitro group, and a fluorine atom on the benzene ring gives rise to a distinct spectroscopic fingerprint. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering field-proven insights into experimental choices and data interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy provides an unparalleled view of the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei within a molecule. For 1-(bromomethyl)-2-fluoro-4-nitrobenzene, the interplay of the substituents creates a well-resolved and informative spectrum.

¹H NMR Spectroscopy: A Window into Proton Environments

The ¹H NMR spectrum of 1-(bromomethyl)-2-fluoro-4-nitrobenzene is anticipated to exhibit distinct signals for the benzylic protons and the aromatic protons. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the chemical shifts of the aromatic protons, deshielding them and pushing their signals downfield.

Expected ¹H NMR Spectral Data:

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CH₂Br | ~4.7 | s | - |

| H-3 | ~8.3 | d | J(H3-H5) ≈ 2.5 |

| H-5 | ~8.1 | dd | J(H5-H6) ≈ 9.0, J(H5-H3) ≈ 2.5 |

| H-6 | ~7.5 | t | J(H6-H5) ≈ 9.0, J(H6-F) ≈ 9.0 |

Causality Behind Experimental Observations:

-

Benzylic Protons (-CH₂Br): The protons of the bromomethyl group are expected to appear as a singlet around 4.7 ppm. Their chemical shift is influenced by the electronegativity of the attached bromine atom and the aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

-

Aromatic Protons: The aromatic region will display a complex splitting pattern due to spin-spin coupling between the protons and with the fluorine atom.

-

H-3: This proton is ortho to the strongly electron-withdrawing nitro group, leading to significant deshielding and a downfield chemical shift. It will likely appear as a doublet due to coupling with H-5.

-

H-5: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.

-

H-6: This proton is coupled to H-5 and the fluorine atom at position 2, giving rise to a triplet (or more accurately, a doublet of doublets with similar coupling constants). The coupling to fluorine is a key feature in the spectrum of fluorinated aromatic compounds.[1][2][3]

-

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(bromomethyl)-2-fluoro-4-nitrobenzene in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard.

¹³C NMR Spectroscopy: Mapping the Carbon Framework

The ¹³C NMR spectrum provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents and their position on the aromatic ring.

Expected ¹³C NMR Spectral Data:

| Carbon | Expected Chemical Shift (δ, ppm) |

| -CH₂Br | ~30 |

| C-1 | ~135 |

| C-2 | ~158 (d, J(C2-F) ≈ 250 Hz) |

| C-3 | ~125 |

| C-4 | ~148 |

| C-5 | ~120 |

| C-6 | ~115 (d, J(C6-F) ≈ 25 Hz) |

Interpretation of ¹³C NMR Data:

-

Benzylic Carbon (-CH₂Br): This carbon will appear in the upfield region of the spectrum, typically around 30 ppm.

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are highly dependent on the electronic effects of the substituents.

-

C-2: The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 250 Hz, appearing as a doublet. This is a characteristic feature for fluorinated aromatic compounds.[4]

-

C-4: The carbon bearing the nitro group will be significantly deshielded due to the strong electron-withdrawing nature of this group.

-

C-1, C-3, C-5, C-6: The remaining aromatic carbons will have chemical shifts influenced by the combined inductive and resonance effects of the substituents. The carbon at position 6 will also show a smaller two-bond carbon-fluorine coupling (²JCF). The chemical shifts of carbons in substituted benzenes can sometimes show trends that are not immediately intuitive based on simple electronegativity arguments due to the interplay of diamagnetic and paramagnetic shielding effects.[5][6]

-

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Configure the NMR spectrometer for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100-3000 | C-H stretch | Aromatic |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1530 | N-O asymmetric stretch | Nitro (-NO₂) |

| ~1350 | N-O symmetric stretch | Nitro (-NO₂) |

| ~1250 | C-F stretch | Aryl fluoride |

| ~1220 | C-Br stretch | Alkyl bromide |

| ~830 | C-H out-of-plane bend | 1,2,4-trisubstituted benzene |

Analysis of the IR Spectrum:

-

Nitro Group: The most characteristic feature in the IR spectrum will be the strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group, expected around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.[7][8][9][10]

-

Aromatic Ring: The presence of the benzene ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching vibrations in the 1600-1475 cm⁻¹ region.

-

C-F and C-Br Bonds: The stretching vibrations of the carbon-fluorine and carbon-bromine bonds will appear in the fingerprint region of the spectrum.

-

Substitution Pattern: The out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted ring, a band around 830 cm⁻¹ is expected.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a transparent disk. For ATR, the solid sample is placed directly on the ATR crystal.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which aids in structural elucidation.

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of 1-(bromomethyl)-2-fluoro-4-nitrobenzene (C₇H₅BrFNO₂), which is approximately 234 g/mol . Due to the presence of bromine, a characteristic M+2 peak of nearly equal intensity will be observed, corresponding to the presence of the ⁷⁹Br and ⁸¹Br isotopes.

-

Major Fragmentation Pathways: The primary fragmentation is likely to involve the loss of the bromine atom, which is a good leaving group.

Proposed Fragmentation Pattern:

Caption: Proposed fragmentation pathway for 1-(bromomethyl)-2-fluoro-4-nitrobenzene.

Interpretation of the Mass Spectrum:

-

Loss of Bromine: The most prominent fragmentation pathway is expected to be the cleavage of the C-Br bond to form a stable benzyl-type cation at m/z 154. This is a common fragmentation pattern for benzyl bromides.[11][12]

-

Further Fragmentation: The fragment at m/z 154 can undergo further fragmentation, such as the loss of a nitro group (NO₂) to give a fragment at m/z 108, or the loss of oxygen atoms. The fragmentation of the nitro group can also lead to characteristic ions. The presence of bromine is readily identified by the characteristic M+2 isotopic peak, with the relative abundance of the isotopic peaks for ions containing a single bromine atom being approximately 1:1.[11]

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is a common method for generating fragments.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured by a detector.

Conclusion

The comprehensive spectroscopic analysis of 1-(bromomethyl)-2-fluoro-4-nitrobenzene provides a detailed structural elucidation, which is a critical step in the drug development pipeline. The combination of ¹H NMR, ¹³C NMR, IR, and MS techniques offers a self-validating system for confirming the identity and purity of this compound. The insights derived from the interpretation of this spectral data, grounded in the fundamental principles of spectroscopy and substituent effects, empower researchers to confidently advance their scientific endeavors.

References

-

Anonymous. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]

-

Anonymous. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Royal Society of Chemistry. [Link]

-

UCLA. (n.d.). Illustrated Glossary of Organic Chemistry - Fragment ion. UCLA Chemistry & Biochemistry. [Link]

-

ResearchGate. (n.d.). 1 H and 13 C NMR chemical shifts of nitrobenzene amination products (ppm) (DMSO-d 6). ResearchGate. [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for. The Royal Society of Chemistry. [Link]

-

ACS Division of Organic Chemistry. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

PubChem. (n.d.). 2-(Bromomethyl)-1-fluoro-4-nitrobenzene. National Center for Biotechnology Information. [Link]

-

SpectraBase. (n.d.). Nitrobenzene - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

PubChem. (n.d.). 1-(Bromomethyl)-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. [Link]

-

Canadian Science Publishing. (n.d.). The Mass Spectrometry of para-Substituted Benzyl Nitrates. Canadian Science Publishing. [Link]

-

Anonymous. (n.d.). Table of Characteristic IR Absorptions. [Link]

-

Wikipedia. (n.d.). Infrared spectroscopy correlation table. Wikipedia. [Link]

-

NIST. (n.d.). Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-. NIST WebBook. [Link]

-

Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]

-